2-Fluoro-3-hydroxy-6-nitrobenzoic acid
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Overview
Description
2-Fluoro-3-hydroxy-6-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring.
Preparation Methods
The synthesis of 2-Fluoro-3-hydroxy-6-nitrobenzoic acid can be achieved through several methods. One common synthetic route involves starting from o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination of this compound yields 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Another method involves fluoro ortho lithiation of 2-fluoronitrobenzene, followed by a dry ice carbonyl insertion reaction and acidic hydrolysis to obtain the target compound. This method is advantageous due to its mild reaction conditions, high yield, and suitability for large-scale production .
Chemical Reactions Analysis
2-Fluoro-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The presence of the fluorine atom and nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include lithium diisopropylamide, tert-butyl lithium, and various oxidizing agents such as potassium permanganate and chromium trioxide .
Scientific Research Applications
2-Fluoro-3-hydroxy-6-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Dyestuff: The compound is used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
2-Fluoro-3-hydroxy-6-nitrobenzoic acid can be compared with other similar compounds such as:
2-Fluoro-3-nitrobenzoic acid: Lacks the hydroxyl group, which affects its reactivity and applications.
3-Hydroxy-4-nitrobenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and uses.
2-Fluoro-6-nitrobenzoic acid: The position of the nitro group differs, leading to variations in reactivity and applications
The unique combination of the fluorine atom, hydroxyl group, and nitro group in this compound makes it distinct and valuable for specific applications in various fields.
Properties
Molecular Formula |
C7H4FNO5 |
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Molecular Weight |
201.11 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
RGDPUPHRNXTYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)O |
Origin of Product |
United States |
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